molecular formula C10H11N3O3 B11801469 ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11801469
M. Wt: 221.21 g/mol
InChI Key: HXCVOTWXBNGGFV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 2-methylfuran with hydrazine hydrate to form 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole. This intermediate is then esterified with ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . The ester group can undergo hydrolysis, releasing the active triazole and furan moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and triazole rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-15-10(14)9-11-8(12-13-9)7-4-5-16-6(7)2/h4-5H,3H2,1-2H3,(H,11,12,13)

InChI Key

HXCVOTWXBNGGFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=C(OC=C2)C

Origin of Product

United States

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